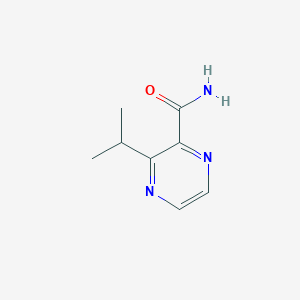

3-Isopropylpyrazine-2-carboxamide

Description

Structure

3D Structure

Propriétés

Numéro CAS |

104893-55-2 |

|---|---|

Formule moléculaire |

C8H11N3O |

Poids moléculaire |

165.19 g/mol |

Nom IUPAC |

3-propan-2-ylpyrazine-2-carboxamide |

InChI |

InChI=1S/C8H11N3O/c1-5(2)6-7(8(9)12)11-4-3-10-6/h3-5H,1-2H3,(H2,9,12) |

Clé InChI |

BQMWIPMCWBMVSQ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NC=CN=C1C(=O)N |

SMILES canonique |

CC(C)C1=NC=CN=C1C(=O)N |

Synonymes |

Pyrazinecarboxamide, 3-(1-methylethyl)- (9CI) |

Origine du produit |

United States |

Iii. Comprehensive Spectroscopic and Structural Elucidation of 3 Isopropylpyrazine 2 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule.

¹H NMR spectroscopy is instrumental in identifying the types and number of protons in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. In the context of 3-isopropylpyrazine-2-carboxamide, the pyrazine (B50134) ring protons typically resonate in the aromatic region, while the protons of the isopropyl group and the amide group appear in distinct regions of the spectrum.

The chemical shifts of protons are influenced by neighboring electron-withdrawing or electron-donating groups. For instance, the electronegativity of the nitrogen atoms in the pyrazine ring and the carbonyl group of the carboxamide function deshields adjacent protons, causing them to resonate at higher chemical shift values (downfield). ucl.ac.ukinflibnet.ac.in The protons on the pyrazine ring of a related compound, pyridine-2-carboxamide, exhibit chemical shifts in the range of 7.8 to 8.9 ppm. chemicalbook.com

In derivatives of this compound, the introduction of different substituents will further modulate the chemical shifts of the ring protons. The position of these protons relative to the substituent (ortho, meta, para) will determine the extent of the shielding or deshielding effect. ucl.ac.uk

Interactive Data Table: ¹H NMR Chemical Shifts for Pyrazine and Related Structures

| Compound | Proton | Chemical Shift (ppm) |

| Pyrazine | H-2, H-3, H-5, H-6 | ~8.6 |

| Pyridine-2-carboxamide | Ring Protons | 7.8 - 8.9 chemicalbook.com |

| 3-Methylpyrazine-2-carboxamide | Methyl Protons | Varies |

| 3-Hydroxypyrazine-2-carboxamide (B1682577) | Ring Protons | Varies |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are dependent on their electronic environment. The carbon atoms of the pyrazine ring in this compound and its derivatives typically appear in the downfield region of the spectrum due to the influence of the electronegative nitrogen atoms. The carbonyl carbon of the carboxamide group is also significantly deshielded and appears at a high chemical shift value.

The chemical shifts of the isopropyl group carbons will be found in the aliphatic region of the spectrum. The interpretation of the ¹³C NMR spectrum, in conjunction with ¹H NMR data, allows for a complete assignment of the carbon framework of the molecule.

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule. For this compound, COSY would show correlations between the methine proton and the methyl protons of the isopropyl group, as well as between adjacent protons on the pyrazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms (¹H-¹³C). This is crucial for assigning the proton and carbon signals of specific CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the connectivity across quaternary carbons and heteroatoms, helping to piece together the entire molecular structure. For instance, it can show correlations between the amide protons and the carbonyl carbon, and between the pyrazine ring protons and the carbons of the isopropyl group.

The use of these 2D NMR techniques provides a robust and unambiguous method for the complete structural assignment of this compound and its derivatives. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements of molecules. escholarship.orgmdpi.com This precision allows for the determination of the elemental composition of a compound with a high degree of confidence. For this compound, HRMS would confirm its molecular formula by providing a measured mass that is very close to the calculated theoretical mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.

In the IR spectrum of this compound, key absorption bands would be expected for:

N-H stretching: The amide group will show one or two sharp peaks in the region of 3500-3100 cm⁻¹, corresponding to the stretching vibrations of the N-H bonds.

C-H stretching: The C-H bonds of the isopropyl group and the pyrazine ring will absorb in the region of 3100-2850 cm⁻¹.

C=O stretching: The carbonyl group of the carboxamide will exhibit a strong, sharp absorption band in the range of 1700-1630 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the pyrazine ring will appear in the region of 1600-1450 cm⁻¹.

N-H bending: The bending vibration of the amide N-H bond will be observed around 1650-1550 cm⁻¹.

The IR spectrum of a related compound, 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, has been analyzed to identify its characteristic vibrational modes. researchgate.net Similarly, the IR spectrum of pyridine-2-carboxamide provides a reference for the expected vibrational frequencies of the carboxamide and aromatic ring moieties. chemicalbook.com

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) |

| Amide | N-H stretch | 3500-3100 |

| Alkane | C-H stretch | 3000-2850 |

| Aromatic | C-H stretch | 3100-3000 |

| Carbonyl (Amide) | C=O stretch | 1700-1630 |

| Aromatic Ring | C=C, C=N stretch | 1600-1450 |

| Amide | N-H bend | 1650-1550 |

X-ray Crystallography for Definitive Solid-State Structural Determination

Conformational Analysis and Tautomerism Studies

The three-dimensional arrangement of atoms in this compound and its derivatives is influenced by the rotational freedom around single bonds, leading to various conformations. Additionally, the potential for proton migration can give rise to different tautomeric forms.

Conformational Analysis:

Studies on structurally similar N-substituted 3-aminopyrazine-2-carboxamides provide insight into the likely conformational preferences of this compound. mdpi.com A significant feature observed in these related compounds is the presence of an intramolecular hydrogen bond (IMHB) between the amino group at position 3 and the oxygen atom of the carboxamide group. mdpi.com This interaction contributes to the planarity of the molecule and the stabilization of a specific conformer.

The amide bond itself can exist in either a cis or trans conformation. In studies of related 3-aminopyrazine-2-carboxamides, the trans conformation of the amide bond was found to be energetically more favorable, with the cis conformers being approximately 6–7 kcal/mol higher in energy. mdpi.com This preference for the trans isomer is a common feature in many peptide and amide structures due to reduced steric hindrance.

For this compound, the orientation of the isopropyl group relative to the pyrazine ring is another key conformational aspect. The rotation around the C-C bond connecting the isopropyl group to the pyrazine ring will be governed by steric interactions with the adjacent carboxamide group and the pyrazine ring nitrogen.

Tautomerism:

Tautomerism, the interconversion of structural isomers through proton migration, is a possibility in pyrazine derivatives. For pyrazine-2-carboxamides, the primary consideration is amide-imidol tautomerism, where the keto-form (the amide) can potentially convert to the enol-form (the imidic acid). However, the amide form is generally the more stable tautomer. Research on the tautomerism of 2-substituted pyrazines has been a subject of interest in heterocyclic chemistry. rsc.org

Another potential, though less common, form of tautomerism could involve the pyrazine ring itself, particularly if substituents on the ring can participate in proton transfer. However, for this compound, the amide-imidol tautomerism is the most relevant consideration, with the amide form expected to be predominant under normal conditions.

Table 1: Conformational Features of Related Pyrazine-2-Carboxamide Derivatives

| Feature | Observation in Related Compounds | Expected Implication for this compound |

|---|---|---|

| Amide Bond Conformation | trans conformer is energetically favored by ~6-7 kcal/mol over the cis conformer in 3-aminopyrazine-2-carboxamides. mdpi.com | The trans conformation of the carboxamide group is expected to be the dominant form. |

| Intramolecular H-Bonding | An intramolecular hydrogen bond is observed between the 3-amino group and the carboxamide oxygen in 3-aminopyrazine-2-carboxamides. mdpi.com | While lacking a 3-amino group, other weak intramolecular interactions may influence planarity. |

| Substituent Orientation | The orientation of substituents on the pyrazine ring is influenced by steric and electronic factors. | The isopropyl group's rotation will be restricted to minimize steric clash with the carboxamide group. |

Intermolecular Interactions and Crystal Packing Features

The arrangement of molecules in the solid state, or crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These interactions are fundamental to the physical properties of the compound, such as melting point and solubility.

In derivatives of pyrazine-2-carboxamide, hydrogen bonding is a dominant intermolecular force. The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which can lead to the formation of strong intermolecular hydrogen bonds. For instance, in halogen-substituted phenylpyrazinamides, N(amide)-H···N(pyz) hydrogen bonds have been observed, forming chain or sheet-like structures. researchgate.net

Beyond classical hydrogen bonds, other weak interactions play a significant role in the crystal packing of pyrazine derivatives. These can include:

π-π Stacking: The aromatic pyrazine rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces.

Halogen Bonding: In derivatives containing halogens, these atoms can act as electrophilic regions and interact with nucleophiles like nitrogen or oxygen atoms, influencing the supramolecular assembly. researchgate.net

The specific crystal packing of this compound will depend on the interplay of these interactions, with the amide group likely forming strong hydrogen-bonded motifs and the pyrazine rings potentially participating in stacking interactions. The isopropyl group, being bulky and non-polar, will influence the packing by creating regions where van der Waals forces are predominant.

Table 2: Common Intermolecular Interactions in Pyrazine-2-Carboxamide Derivatives

| Interaction Type | Description | Example from Related Structures |

|---|---|---|

| N-H···N Hydrogen Bond | The amide hydrogen forms a hydrogen bond with a pyrazine nitrogen of an adjacent molecule. | Observed in halogen-substituted phenylpyrazinamides. researchgate.net |

| N-H···O Hydrogen Bond | The amide hydrogen forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule. | A common motif in amide-containing crystal structures. |

| π-π Stacking | Face-to-face stacking of pyrazine rings. | Frequently observed in aromatic and heteroaromatic compounds. |

| Halogen Bonding | Interaction between a halogen atom and a Lewis base (e.g., N or O). | Seen in bromo- and iodo-substituted phenylpyrazinamides. researchgate.net |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an essential set of techniques for the separation, purification, and assessment of the purity of chemical compounds like this compound. The choice of chromatographic method depends on the scale of the separation and the physicochemical properties of the compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. For pyrazine-2-carboxamide derivatives, a common mobile phase consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents can be adjusted to achieve optimal separation. For instance, in the synthesis of related N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, a mobile phase of hexane/ethyl acetate (1:1) was used for TLC analysis. mdpi.com

Flash Chromatography: For the purification of larger quantities of material, flash chromatography is often employed. This technique is a form of column chromatography that uses a pressure differential to speed up the flow of the mobile phase. As with TLC, a gradient of solvents, typically from non-polar to more polar, is used to elute the compounds from the stationary phase (usually silica (B1680970) gel). In the purification of 3-chloro-N-benzylpyrazine-2-carboxamide derivatives, flash chromatography with a gradient of ethyl acetate in hexane was successfully used to separate the desired products from side-products and starting materials. mdpi.com

High-Performance Liquid Chromatography (HPLC): For high-resolution separation and quantitative analysis to determine purity with a high degree of accuracy, HPLC is the method of choice. Both normal-phase and reverse-phase HPLC can be used. In reverse-phase HPLC, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (such as mixtures of water, acetonitrile, or methanol). This method is particularly well-suited for the analysis of moderately polar compounds like this compound.

Table 3: Chromatographic Methods for Pyrazine-2-Carboxamide Derivatives

| Method | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica gel | Hexane/Ethyl Acetate mixtures mdpi.com | Reaction monitoring, purity checks |

| Flash Chromatography | Silica gel | Gradient of Ethyl Acetate in Hexane mdpi.com | Preparative purification |

| High-Performance Liquid Chromatography (HPLC) | C18-modified silica (Reverse-Phase) | Water/Acetonitrile or Water/Methanol mixtures | High-resolution separation, quantitative purity analysis |

Iv. Molecular Interactions and Biological Mechanisms of Action of 3 Isopropylpyrazine 2 Carboxamide Derivatives

Receptor Binding and Modulation Studies

The ability of 3-isopropylpyrazine-2-carboxamide derivatives to bind to and modulate the activity of specific receptors is a key aspect of their pharmacological profile. Research in this area has focused on understanding the structural requirements for high-affinity binding and the subsequent functional consequences of this interaction.

Corticotropin-Releasing Factor Receptor 1 (CRF1) Ligand Binding Characteristics

While direct studies on this compound derivatives as CRF1 antagonists are not extensively documented, the broader class of pyrazine-containing compounds has been investigated for its potential to modulate the corticotropin-releasing factor receptor 1 (CRF1). The CRF system is a critical mediator of the stress response, and CRF1 antagonists are being explored for the treatment of anxiety, depression, and other stress-related disorders.

A notable pyrazinone-based chemotype of CRF1 receptor antagonists has been identified, with structure-activity relationship studies leading to the discovery of highly potent analogues. nih.gov For instance, compound 12p , a pyrazinone derivative, demonstrated an IC50 value of 0.26 nM, indicating very high affinity for the CRF1 receptor. nih.gov This line of research highlights the potential of the pyrazine (B50134) scaffold to yield potent CRF1 antagonists.

Further exploration of pyrazine-related structures has led to the development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with significant affinity for the human CRF1 receptor. nih.gov The three-dimensional structure of one of the most potent compounds in this series, 10d , was determined by X-ray crystallography, providing valuable insights into the spatial requirements for effective CRF1 receptor binding. nih.gov Additionally, heteroatom-linked indanylpyrazines have been identified as low nanomolar CRF1 receptor antagonists, with the most potent among them exhibiting a Kᵢ of 11 nM. nih.gov

Table 1: Binding Affinities of Selected Pyrazine Derivatives for the CRF1 Receptor

| Compound | Type | Binding Affinity (IC₅₀/Kᵢ) | Reference |

| 12p | Pyrazinone | 0.26 nM (IC₅₀) | nih.gov |

| 10d | Pyrazolo[1,5-a]pyrimidine | Potent (specific value not stated) | nih.gov |

| Indanylpyrazine Derivative | Indanylpyrazine | 11 nM (Kᵢ) | nih.gov |

| 8c | Thiazolo[4,5-d]pyrimidine | 32.1 nM (Kᵢ) | nih.gov |

These studies, while not directly involving this compound, underscore the promise of the pyrazine core structure in the design of novel CRF1 receptor antagonists. The data suggest that modifications to the pyrazine ring and its substituents can lead to high-affinity ligands for this important therapeutic target.

Phosphoinositide 3-Kinase (PI3K) Inhibition Pathways

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. While research specifically detailing the inhibition of PI3K by this compound derivatives is limited, related heterocyclic compounds have been developed as potent and selective PI3K inhibitors.

One such example is the clinical candidate GDC-0326 , a benzoxazepin derivative designed as a selective inhibitor of the PI3Kα isoform. nih.gov The discovery of GDC-0326 was guided by the use of PI3Kα crystal structures to inform the design of inhibitors with selectivity for PI3Kα through interactions with non-conserved residues. nih.gov This approach has led to the identification of several molecules with high selectivity for PI3Kα over other Class I isoforms and other kinases. nih.gov

The development of isoform-specific PI3K inhibitors is a significant area of research, as it offers the potential for more targeted cancer therapies with reduced side effects. While a direct link to this compound derivatives is yet to be established, the strategies employed in the discovery of compounds like GDC-0326 could inform future efforts to explore the potential of pyrazine-based scaffolds as PI3K inhibitors.

Enzyme Inhibition Kinetics and Target Specificity

The interaction of this compound derivatives with various enzymes is another cornerstone of their biological activity. These interactions are characterized by their inhibitory kinetics and target specificity, which are crucial for their therapeutic application.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitory Mechanisms

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a negative regulator of T-cell receptor signaling and is a promising target for cancer immunotherapy. nih.govacs.org Several pyrazine carboxamide derivatives have been identified as potent inhibitors of HPK1.

Substituted pyrazine-2-carboxamides have been developed that demonstrate significant inhibitory activity against HPK1. acs.orgresearchgate.net These compounds are being investigated for their potential use in the treatment of cancer, either alone or in combination with other therapies. acs.org The mechanism of action of these inhibitors involves binding to the ATP-binding site of the HPK1 kinase domain, thereby preventing the phosphorylation of its downstream targets. acs.orgresearchgate.net

One study reported a series of pyridine-2-carboxamide analogues with strong HPK1 inhibitory activity. nih.gov Compound 19 from this series showed excellent kinase selectivity and robust in vivo efficacy in murine colorectal cancer models when combined with an anti-PD-1 antibody. nih.gov

Table 2: Inhibitory Activity of Selected Pyrazine Carboxamide Derivatives against HPK1

| Compound | Type | In Vitro Activity | In Vivo Efficacy | Reference |

| Compound 19 | Pyridine-2-carboxamide | Good HPK1 inhibition | TGI = 94.3% in CT26 model (with anti-PD-1) | nih.gov |

| AZ3246 | Pyrazine Carboxamide | Selective HPK1 inhibitor | Not specified | nih.gov |

The development of selective HPK1 inhibitors based on the pyrazine carboxamide scaffold represents a promising strategy for enhancing anti-tumor immunity.

Prolyl-tRNA Synthetase Inhibition in Mycobacterial Systems

Prolyl-tRNA synthetase (ProRS) is an essential enzyme for protein synthesis in Mycobacterium tuberculosis, the causative agent of tuberculosis. Derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been investigated as inhibitors of mycobacterial ProRS.

A study on 3-acylaminopyrazine-2-carboxamides, derived from a known inhibitor of human ProRS, demonstrated significant activity against various strains of mycobacteria. google.comdocumentsdelivered.com The most active compounds were 4'-substituted 3-(benzamido)pyrazine-2-carboxamides, with Minimum Inhibitory Concentrations (MICs) ranging from 1.95 to 31.25 µg/mL. google.comdocumentsdelivered.com These compounds were found to be non-cytotoxic against a human hepatocellular carcinoma cell line, indicating a degree of selectivity for the mycobacterial enzyme. google.comdocumentsdelivered.com

Further exploration of 3-benzamidopyrazine-2-carboxamides with disubstituted benzene (B151609) rings revealed that while larger substituents in the ortho position were not well-tolerated, certain substitutions led to potent antimycobacterial activity. nih.govnih.govnih.gov For example, compounds with 2-fluoro, 4-chloro and 2-fluoro, 4-bromo substitutions showed MICs between 6.25 and 25 µg/mL against M. tuberculosis H37Rv and multidrug-resistant clinical isolates. nih.govnih.govnih.gov

Table 3: Antimycobacterial Activity of Selected 3-Benzamidopyrazine-2-carboxamide Derivatives

| Compound | Substituents | MIC Range (µg/mL) | Target Organism | Reference |

| 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | Various 4'-substituents | 1.95 - 31.25 | Mycobacterium spp. | google.comdocumentsdelivered.com |

| Compound 21 | 2-F, 4-Cl | 6.25 - 25 | M. tuberculosis H37Rv & MDR strains | nih.govnih.govnih.gov |

| Compound 22 | 2-F, 4-Br | 6.25 - 25 | M. tuberculosis H37Rv & MDR strains | nih.govnih.govnih.gov |

These findings highlight the potential of repurposing inhibitors of human ProRS to target the mycobacterial enzyme, offering a promising avenue for the development of new anti-tuberculosis agents.

Photosynthetic Electron Transport (PET) Inhibition in Model Systems

A number of pyrazine derivatives have been identified as inhibitors of photosynthetic electron transport (PET) in plant chloroplasts. researchgate.net The primary site of action for many pyrazine-based PET inhibitors is the photosystem II (PS II) complex. researchgate.netnih.gov Specifically, these compounds can interact with the D2 protein on the donor side of PS II, interfering with the function of a tyrosine radical known as D•. researchgate.net This interaction disrupts the electron flow between PS II and photosystem I (PS I), effectively halting the photosynthetic process. researchgate.netchempap.org

The inhibitory activity of these compounds is often evaluated by measuring the concentration required to cause a 50% inhibition of the oxygen evolution rate (IC50) in isolated chloroplasts, such as those from spinach (Spinacia oleracea L.). nih.govmdpi.com For instance, a series of chlorinated N-phenylpyrazine-2-carboxamides were synthesized and tested for their PET-inhibiting activity. Among them, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide demonstrated the highest PET inhibition with an IC50 value of 43.0 μmol/L. nih.gov This highlights the influence of specific substituents on the pyrazine ring in modulating the PET inhibitory effect. The lipophilicity of the compounds also plays a significant role in their ability to inhibit PET. researchgate.netnih.gov

Interactive Table: PET Inhibition by Pyrazine-2-carboxamide Derivatives

| Compound | IC50 (µmol/L) |

|---|---|

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 |

| 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Not specified, but showed activity |

Binding to Biological Macromolecules

The interaction of small molecules with biological macromolecules is a cornerstone of their pharmacological or biological effects. Derivatives of this compound have been shown to bind to both DNA and proteins, influencing their structure and function.

Pyrazine derivatives can interact with DNA through non-covalent binding modes. nih.gov These interactions are critical as DNA is a major intracellular target for many biologically active compounds. nih.gov The primary modes of non-covalent interaction include groove binding (major or minor), intercalation, and electrostatic interactions. nih.gov

Studies on pyrazine-based compounds have revealed that they can bind to the minor groove of the DNA double helix. nih.govresearchgate.net This binding is often characterized by nonspecific π–π interactions between the pyrazine ring and the deoxyribose rings within the groove. nih.gov The distance between the pyrazine ring and the deoxyribose rings is typically in the range of 3.5 to 4 Å. nih.gov In addition to groove binding, some pyrazine derivatives, particularly metal complexes of pyrazinecarboxamides, have been shown to exhibit partial intercalation, where the molecule inserts itself between the base pairs of the DNA. nih.gov Spectroscopic techniques are commonly employed to study these interactions, where changes in the absorption spectra of the compounds upon addition of DNA can indicate the nature of the binding. nih.gov For example, a hyperchromic shift (an increase in absorbance) can suggest electrostatic interactions or binding in the major or minor grooves. nih.gov

Proteins are another major class of biological macromolecules that serve as targets for small molecules. Human serum albumin (HSA) is a key transport protein in the blood that binds to a wide variety of drugs and other ligands, affecting their distribution and availability. nih.gov

Derivatives of pyrazine have been studied for their ability to bind to proteins like bovine serum albumin (BSA), which is often used as a model protein for HSA due to its structural similarity. nih.govresearchgate.net The binding of these compounds to BSA can be investigated using fluorescence spectroscopy. A common method involves monitoring the quenching of the intrinsic fluorescence of tryptophan residues within the protein upon addition of the compound. nih.govresearchgate.net A strong quenching effect often indicates a close interaction between the compound and the protein, and the mechanism of quenching (static or dynamic) can provide insights into the nature of the binding. nih.govresearchgate.net For example, ruthenium(II) complexes of heterocyclic (pyrazine)carboxamides have been shown to cause a strong static quenching of the tryptophan fluorescence in BSA, indicating the formation of a stable ground-state complex between the compound and the protein. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR investigations have provided valuable insights into the roles of the isopropyl substituent and the carboxamide group in their biological effects.

The nature of the substituent on the pyrazine ring can significantly impact the biological activity of the compound. While direct SAR studies focusing solely on the 3-isopropyl group are not extensively detailed in the provided context, the importance of alkyl substituents, in general, is highlighted in studies of related pyrazine derivatives. For instance, in a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, it was found that longer alkyl chains at the 3-position were more favorable for PET inhibition. researchgate.net This suggests that the size and lipophilicity of the substituent at this position are critical for activity. In another study on chlorinated N-phenylpyrazine-2-carboxamides, the presence of a tert-butyl group (a bulky alkyl group similar to isopropyl) at the 5-position of the pyrazine ring had a positive effect on PET inhibition. nih.gov These findings imply that the steric and electronic properties of the isopropyl group at the 3-position likely play a crucial role in the interaction of this compound derivatives with their biological targets.

The carboxamide group is a key functional moiety in many biologically active compounds, often participating in hydrogen bonding and other interactions with target macromolecules. nih.govmdpi.com In pyrazine-2-carboxamide derivatives, the carboxamide linker is crucial for their biological activity. nih.gov For example, in a series of 3-benzylaminopyrazine-2-carboxamides, the carboxamide group was found to be important for their affinity towards the mycobacterial enzyme InhA. mdpi.com The orientation of the carboxamide group allows for close proximity and interaction with key residues, such as Tyr158, in the enzyme's active site. mdpi.com

Furthermore, the carboxamide group can form intramolecular hydrogen bonds. In a study of N-substituted 3-aminopyrazine-2-carboxamides, an intramolecular hydrogen bond was observed between the amino group at the 3-position and the oxygen of the carboxamide group. nih.gov This type of hydrogen bonding can influence the conformation of the molecule, which in turn can affect its binding to a biological target. The ability of the amide group to participate in hydrogen bonding, either intramolecularly or with a biological target, underscores its critical role in the mechanism of action of these compounds. mdpi.com

Based on a comprehensive search for publicly available scientific literature, there are no specific computational chemistry and molecular modeling studies focused solely on the compound This compound .

While there is a body of research on various other derivatives of pyrazine-2-carboxamide, such as 3-aminopyrazine-2-carboxamides mdpi.comnih.gov, 3-chloro-N-benzylpyrazine-2-carboxamides mdpi.com, and cyanopyrazine-2-carboxamide derivatives researchgate.net, these studies are on chemically distinct molecules. Adhering to the strict instruction to focus solely on this compound, it is not possible to extrapolate or substitute findings from these related but different compounds.

Therefore, the information required to populate the detailed outline for "V. Computational Chemistry and Molecular Modeling Studies of this compound" is not available in the public domain according to the search results.

V. Computational Chemistry and Molecular Modeling Studies of 3 Isopropylpyrazine 2 Carboxamide

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape and dynamic behavior of molecules over time. By simulating the atomic motions of 3-isopropylpyrazine-2-carboxamide in a virtual environment that mimics physiological conditions, researchers can gain a detailed understanding of its flexibility, preferred shapes (conformations), and interactions with its surroundings.

The process begins with the generation of a starting 3D structure of the molecule, which is then placed in a simulation box, typically filled with water molecules to represent an aqueous environment. The interactions between all atoms are described by a force field, a set of mathematical functions and parameters that define the potential energy of the system. The simulation then proceeds by integrating Newton's equations of motion for each atom, allowing the molecule to move and change its conformation over a specified period, often on the scale of nanoseconds to microseconds.

For this compound, MD simulations can reveal the rotational freedom around the single bonds, particularly the bond connecting the isopropyl group to the pyrazine (B50134) ring and the bond of the carboxamide group. This allows for the identification of the most stable, low-energy conformations and the energy barriers between them. Understanding the conformational preferences is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to bind to a biological target.

Recent studies on similar pyrazole-carboxamide systems have utilized MD simulations for as long as 50 to 100 nanoseconds to assess the stability of ligand-receptor complexes and observe any significant conformational changes. nih.govnih.gov These simulations can track metrics like the root-mean-square deviation (RMSD) to evaluate the stability of the molecule's structure over the course of the simulation. For instance, in related compounds, MD simulations have shown that the interactions with target proteins are maintained throughout the simulation, indicating a stable binding mode. nih.gov

The data gathered from these simulations, such as the distribution of dihedral angles and the formation of intramolecular hydrogen bonds, can be used to construct a comprehensive picture of the dynamic behavior of this compound.

Table 1: Representative Parameters in Molecular Dynamics Simulations of Pyrazine Derivatives

| Parameter | Typical Value/Method | Purpose |

| Force Field | CHARMM, AMBER, GROMOS | Describes the potential energy and forces between atoms. |

| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules in the simulation box. |

| Simulation Time | 50 - 200 ns | Duration of the simulation to sample conformational space. nih.govnih.gov |

| Temperature | 300 - 310 K | Simulates physiological temperature. nih.gov |

| Pressure | 1 atm | Maintains constant pressure during the simulation. |

| Analysis Metrics | RMSD, RMSF, Dihedral Angle Distribution | Quantifies conformational stability and flexibility. |

In Silico Approaches for Ligand Design and Optimization

In silico approaches are a cornerstone of modern drug discovery and are instrumental in the design and optimization of new ligands based on a lead compound like this compound. These computational strategies aim to predict how modifications to the chemical structure will affect its binding affinity and other drug-like properties, thereby accelerating the development process and reducing the need for extensive and costly laboratory synthesis and testing.

One of the most common in silico techniques is molecular docking. This method predicts the preferred orientation of a molecule when bound to a specific biological target, such as a protein receptor. For derivatives of this compound, docking studies can help to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. For example, studies on similar pyrazine carboxamides have used molecular docking to investigate their binding modes within the active sites of enzymes like decaprenylphosphoryl-β-d-ribose oxidase (DprE1) and Fibroblast Growth Factor Receptor (FGFR). mdpi.comnih.gov

Building on the insights from molecular docking and MD simulations, structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies can be performed. These analyses correlate changes in the chemical structure of a series of compounds with their biological activity. For instance, by systematically modifying the substituents on the pyrazine ring or the carboxamide group of this compound, researchers can build computational models that predict the activity of novel, unsynthesized derivatives.

The process of ligand design and optimization often involves a cyclic approach. A virtual library of derivatives is designed and then computationally screened using techniques like high-throughput virtual screening (HTVS). The most promising candidates from the virtual screen are then synthesized and tested experimentally. The experimental results are then used to refine the computational models, leading to a new cycle of design and screening. This iterative process allows for the rapid exploration of the chemical space around the this compound scaffold to identify molecules with improved potency and selectivity.

In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is another critical component of ligand optimization. nih.gov By calculating properties such as lipophilicity (log P), solubility, and potential for metabolic breakdown, researchers can prioritize compounds that are more likely to have favorable pharmacokinetic profiles, increasing their chances of success in later stages of drug development. For example, the calculated log P values for a series of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids were used to assess their lipophilicity, an important factor for cell permeability. mdpi.com

Table 2: Key In Silico Techniques for Ligand Design and Optimization

| Technique | Application | Example from Related Compounds |

| Molecular Docking | Predicts binding orientation and affinity to a biological target. | Docking of pyrazine derivatives into the active sites of DprE1 and FGFR2. mdpi.comnih.gov |

| QSAR | Correlates chemical structure with biological activity to guide optimization. | Development of models to predict the inhibitory activity of new derivatives. |

| Virtual Screening | Computationally screens large libraries of compounds for potential activity. | Identification of novel pyrazine-based inhibitor candidates from virtual libraries. |

| ADMET Prediction | Predicts drug-like properties such as solubility and toxicity. | Calculation of log P and assessment of AMES toxicity for pyrazole-carboxamides. nih.gov |

Vi. Supramolecular Chemistry and Materials Science Applications of Pyrazine Carboxamides

Hydrogen Bonding Interactions in Directed Self-Assembly

Hydrogen bonding is a critical directional force in the self-assembly of pyrazine (B50134) carboxamides, guiding the molecules to form well-ordered, three-dimensional structures.

Role of Carboxamide Group in Intermolecular Hydrogen Bond Formation

The carboxamide group is a powerful functional group for directing the self-assembly of molecules through hydrogen bonding. It contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group), allowing for the formation of strong and directional intermolecular connections. In the solid state, these interactions can lead to the creation of various supramolecular structures, such as dimers, chains, and sheets. acs.orgnih.govresearchgate.net

The ability of the carboxamide group to form these predictable hydrogen-bonding patterns is a cornerstone of crystal engineering, enabling the design of materials with specific structural and functional properties. For instance, the formation of robust hydrogen-bonded networks can influence the thermal stability and solubility of the resulting crystalline material.

In different solvent environments, the hydrogen-bonding behavior of the carboxamide group can be influenced. In hydrogen-bond accepting solvents like DMSO or water, the intramolecular hydrogen bonds within a molecule may not form. nih.gov Conversely, in less polar environments, intramolecular hydrogen bonds are more likely to form, stabilizing certain conformations of the molecule. nih.gov

N-H…O and C-H…O Hydrogen Bonding Networks

The interplay of these different types of hydrogen bonds leads to the formation of complex and well-defined three-dimensional networks. For example, in some pyrazine-2,5-dicarboxamides, molecules are linked by N-H…N hydrogen bonds to form layers, which are then interconnected by C-H…O hydrogen bonds to build a three-dimensional structure. nih.govresearchgate.net

| Interaction Type | Description | Significance |

| N-H…O | A strong hydrogen bond between the amide proton (donor) and a carbonyl oxygen (acceptor). | Forms the primary structural motifs like chains and sheets. |

| C-H…O | A weaker hydrogen bond involving a C-H group as the donor and an oxygen atom as the acceptor. nih.govrsc.org | Provides additional stability to the supramolecular assembly, linking primary motifs. nih.govresearchgate.net |

| N-H…N | A hydrogen bond where a pyrazine nitrogen acts as the acceptor. | Can lead to the formation of layers in specific crystal structures. nih.govresearchgate.net |

Pi-Pi Stacking Interactions in Crystal Engineering

Beyond hydrogen bonding, pi-pi stacking interactions are another significant non-covalent force that governs the crystal packing of pyrazine carboxamides. youtube.com These interactions occur between the electron-rich aromatic pyrazine rings.

Interplay of Aromatic Rings in Supramolecular Architectures

The aromatic pyrazine rings in these compounds can stack on top of each other, contributing to the stability of the crystal structure. youtube.com The geometry of this stacking can vary, from a parallel-displaced arrangement to a T-shaped arrangement. The nature and strength of these interactions are influenced by the substituents on the pyrazine ring.

Metal-Ligand Coordination Chemistry of Pyrazine Carboxamide Ligands

Pyrazine carboxamides are versatile ligands in coordination chemistry, capable of binding to metal ions through multiple coordination sites. ncn.gov.plmdpi.com This property allows for the construction of a wide array of metal-organic frameworks (MOFs) and coordination polymers with diverse structures and functionalities. nih.gov

Coordination Modes of the Pyrazine Nitrogen and Carboxamide Oxygen

Pyrazine carboxamides typically act as bidentate ligands, coordinating to a metal center through one of the pyrazine nitrogen atoms and the oxygen atom of the carboxamide group. rsc.orgscispace.combendola.com This chelation results in the formation of a stable five-membered ring, a common motif in coordination chemistry.

Design of Coordination Complexes for Specific Applications

Pyrazine carboxamides and their derivatives are effective ligands for the construction of coordination complexes due to their versatile binding capabilities. researchgate.net The pyrazine ring contains two nitrogen atoms that can coordinate to metal centers, while the carboxamide group offers additional coordination sites through its oxygen and nitrogen atoms. This multi-dentate character allows for the formation of stable and structurally diverse metal complexes with tailored properties. researchgate.netnih.gov

Researchers have successfully synthesized coordination compounds using various transition metals like cobalt(II), copper(II), ruthenium(III), iron(II), and manganese(II). nih.govacs.orgmdpi.comscispace.com The design of these complexes often targets specific applications by carefully selecting the metal ion, the substituents on the pyrazine ring, and the reaction conditions. For instance, pyrazinamide (B1679903), a simple pyrazine carboxamide, is a well-known building block for coordination polymers. researchgate.net

The coordination geometry of the resulting complexes is a critical aspect of their design. For example, in certain ruthenium(III) complexes with pyrazine derivatives, an octahedral geometry around the metal ion has been achieved and confirmed through optimization studies. scispace.comrsc.org The ligand can behave in a bidentate fashion, coordinating to the metal ion through a ring nitrogen and another atom from the substituent group, such as an azomethine nitrogen. nih.govscispace.com The stability of these complexes in both solid and solution states is a key factor for their practical use. scispace.comrsc.org

Specific functionalities can be engineered into the coordination complexes. A notable example is the development of tricarbonyl-pyrazine-molybdenum(0) metal-organic frameworks (MOFs) designed as carbon monoxide-releasing materials (CORMAs). nih.govacs.org These materials can store and slowly release CO, which has potential therapeutic applications. The design focuses on creating a stable framework that can carry a high payload of CO and release it under physiological conditions. nih.govacs.org The choice of molybdenum and the pyrazine linker is crucial for achieving the desired CO-releasing kinetics. nih.gov

Table 1: Examples of Coordination Complexes Based on Pyrazine Derivatives

| Pyrazine Derivative Ligand | Metal Ion(s) | Resulting Structure/Application | Reference |

|---|---|---|---|

| Pyrazine (pyz) | Mo(0) | Metal-Organic Framework (MOF) for CO storage and delivery. | nih.govacs.org |

| Pyrazine (pyz), 4,4'-bipyridine (B149096) (bipy) | Fe(II), Co(II) | Isoreticular MOFs with weakly coupled paramagnetic centers. | acs.org |

| N'-benzylidenepyrazine-2-carbohydrazonamide | Mn(II), Fe(III), Co(II), Ni(II) | Coordination complexes with potential biological activity. | nih.gov |

| Pyrazine-2-amidoxime (PAOX), Pyrazine-2-thiocarboxamide (PTCA) | Ru(III) | Stable octahedral complexes with potential antifungal activity. | scispace.comrsc.org |

| 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate | Cu(II) | 2D coordination polymer with photoluminescent properties. | mdpi.com |

Development of Pyrazine-Based Polymeric Materials and Frameworks

The ability of pyrazine and its carboxamide derivatives to act as bridging ligands is fundamental to the development of polymeric materials, including coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netmdpi.com These materials are constructed from metal ions or clusters linked together by organic ligands, creating extended one-, two-, or three-dimensional networks.

The choice of ligands and reaction conditions, such as the solvent, can significantly influence the final architecture of the polymer. nih.gov For example, the reaction of cobalt(II) with succinic acid and pyrazine can yield different CPs, ranging from 1D chains to complex 3D frameworks, depending on the synthetic approach. nih.gov Pyrazine typically acts as a rigid, linear bidentate linker, connecting metal centers through its two nitrogen atoms. mdpi.comnih.gov

Pyrazine-based MOFs have shown significant promise for various applications. By selecting appropriate organic linkers and metal nodes, MOFs can be designed with permanent porosity, making them suitable for gas storage and separation. acs.org A series of MOFs with the formula M(BDC)(L), where M is Fe(II) or Co(II) and L is pyrazine, demonstrates the creation of permanently porous solids. acs.org Other pyrazine-based MOFs have been developed for use as cathode materials in batteries. For instance, a 2D conjugated MOF utilizing tetraphenylpyrazine and copper (TBP-Cu-MOF) was designed for air self-charging aqueous zinc-ion batteries, demonstrating a high reversible specific capacity. chinesechemsoc.org Similarly, another 2D conductive MOF (TPQG-Cu-MOF) has been synthesized for efficient lithium storage, leveraging the redox-active sites on the pyrazine units. researchgate.net

Beyond coordination polymers and MOFs, recent research has focused on the synthesis of conjugated polymers where the pyrazine ring is an integral part of the polymer backbone. acs.orgacs.org Synthetic challenges have historically limited the exploration of pyrazine-containing water-soluble conjugated polymers (WSCPs). acs.org However, new strategies have been developed that allow for the synchronized construction of the pyrazine core and polymerization under mild, metal-free conditions. acs.orgacs.org This approach has led to a series of novel pyrazine-based WSCPs with good water solubility and interesting fluorescence properties, which are enhanced by intermolecular hydrogen bonding involving the pyrazine rings. acs.org

Table 2: Examples of Pyrazine-Based Polymeric Materials and Frameworks

| Material Type | Building Blocks | Dimensionality | Key Feature/Application | Reference |

|---|---|---|---|---|

| Coordination Polymer | Cu(II), Pyrazine-2-carboxamide | 1D / 2D | Versatile building blocks for functional materials. | mdpi.com |

| Coordination Polymers | Co(II), Pyrazine, Succinic Acid | 1D and 3D | Architecture dependent on solvent; gas adsorption. | nih.gov |

| Metal-Organic Framework (MOF) | Mo(0), Pyrazine | 3D | CO-releasing material (CORMA). | nih.gov |

| Conjugated MOF (TBP-Cu-MOF) | Cu(II), Tetraphenylpyrazine | 2D | Cathode for self-charging aqueous zinc-ion batteries. | chinesechemsoc.org |

| Conductive MOF (TPQG-Cu-MOF) | Cu(II), Pyrazine-based ligand | 2D | Cathode for lithium-ion batteries. | researchgate.net |

| Water-Soluble Conjugated Polymer (WSCP) | Vinyl azides (transformed to pyrazine cores) | Polymer Chain | Good water solubility and fluorescence properties. | acs.orgacs.org |

Vii. Emerging Research Areas and Future Perspectives for 3 Isopropylpyrazine 2 Carboxamide Research

Exploration as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or cellular pathways. The development of fully-functionalized probes, often inspired by natural products, is a significant area of chemical proteomics aimed at exploring the "ligandable" portions of the human proteome. chemrxiv.org These probes are critical for identifying new drug targets and understanding complex biological processes. chemrxiv.orgchemicalprobes.org

While 3-isopropylpyrazine-2-carboxamide itself is not extensively documented as a chemical probe, its structural class, the pyrazine (B50134) carboxamides, possesses characteristics suitable for such applications. The core pyrazine scaffold can be systematically modified to explore structure-activity relationships (SAR). nih.gov For instance, derivatives of pyrazine-2-carboxamide have been developed as potent inhibitors for targets like the EML4-ALK fusion protein in cancer research. nih.gov The principles of fragment-based ligand discovery, where small, simple molecules are used as starting points for developing more complex and specific ligands, are applicable here. chemrxiv.org Future research could focus on designing and synthesizing derivatives of this compound that incorporate photoaffinity labels or other functionalities, transforming them into chemical probes to agnostically identify novel protein-ligand interactions within native biological systems. chemrxiv.org

Role in Elicitation of Secondary Metabolite Production in Plant Cell Cultures

Elicitors are compounds that trigger defense responses in plants, often leading to the increased production of valuable secondary metabolites. Research has shown that synthetic pyrazine-2-carboxamide derivatives can act as effective elicitors in plant cell cultures. nih.gov

In a study involving Fagopyrum esculentum (buckwheat) cultures, a derivative, 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide, was tested for its ability to enhance the production of rutin (B1680289), a flavonoid with significant medicinal properties. nih.gov The application of this compound to callus cultures resulted in a marked increase in rutin production. Specifically, the highest concentration tested (3.3756 ×10⁻³ mol/L) led to peak production at 24 hours and 168 hours post-application. nih.gov A lower concentration (3.3756 ×10⁻⁴ mol/L) was most effective at 48 and 72 hours. nih.gov Interestingly, this pyrazine carboxamide derivative proved more suitable for increasing rutin production in callus cultures than in suspension cultures. nih.gov

Table 1: Effect of 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide (Compound 2) on Rutin Production in Fagopyrum esculentum Callus Culture

| Concentration of Elicitor | Time After Application | Rutin Production (mg/g DW) |

| High Concentration (c2) | 24 h | 0.680 |

| High Concentration (c2) | 168 h | 1.280 |

Data sourced from a study on synthetic pyrazine carboxamide derivatives as elicitors. nih.gov

Novel Synthetic Strategies for Enhanced Chemical Space Exploration

The exploration of the chemical space around the pyrazine carboxamide core is crucial for discovering novel biological activities. Researchers are employing various synthetic strategies to generate diverse libraries of these compounds. A common starting material for these syntheses is 3-chloropyrazine-2-carboxamide (B1267238), which can be derived from 3-chloropyrazine-2-carbonitrile (B110518) via partial hydrolysis. mdpi.com

One prominent strategy is the aminodehalogenation of 3-chloropyrazine-2-carboxamide, where the chlorine atom is substituted by reacting the compound with a variety of substituted benzylamines. mdpi.comresearchgate.net This method has been used to create series of 3-benzylaminopyrazine-2-carboxamides for antimicrobial screening. researchgate.netnih.gov To improve efficiency, microwave-assisted synthesis has been adopted. This technique often leads to higher yields and significantly reduces reaction times compared to conventional heating methods. mdpi.commdpi.com

These synthetic approaches allow for systematic structural modifications, such as altering the substituents on the benzylamino moiety or introducing different functional groups to the pyrazine ring. researchgate.netmdpi.com This systematic derivatization enables a thorough exploration of the structure-activity relationship, which is essential for optimizing compounds for specific biological targets, such as the mycobacterial enzyme InhA. researchgate.net

Table 2: Overview of Synthetic Strategies for Pyrazine-2-Carboxamide Derivatives

| Starting Material | Synthetic Method | Type of Derivative Produced | Purpose |

| 3-Chloropyrazine-2-carbonitrile | Partial Hydrolysis | 3-Chloropyrazine-2-carboxamide | Intermediate for further synthesis mdpi.com |

| 3-Chloropyrazine-2-carboxamide | Aminodehalogenation with Benzylamines | 3-Benzylaminopyrazine-2-carboxamides | Antimicrobial activity screening mdpi.comresearchgate.net |

| N-Benzyl-3-chloropyrazine-2-carboxamide | Microwave-Assisted Aminodehalogenation | N-Benzyl-3-(benzylamino)pyrazine-2-carboxamides | Exploration of anti-infective activity mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Pyrazine Carboxamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. mdpi.commdpi.com These computational tools can analyze vast datasets to identify patterns, predict molecular properties, and generate novel chemical structures with desired characteristics. mdpi.com For pyrazine carboxamide research, AI/ML offers several promising applications.

Generative AI algorithms can be trained on existing libraries of pyrazine carboxamides and their known biological activities. youtube.com These models can then design novel derivatives of compounds like this compound that are optimized for a specific therapeutic profile or biological function. mdpi.com For example, AI can be used to predict drug-target interactions, such as the binding affinity of novel pyrazine carboxamides to targets like fibroblast growth factor receptors (FGFR) or mycobacterial enzymes. nih.govnih.gov

Furthermore, ML models, such as those used in quantitative structure–activity relationship (QSAR) studies, can predict the biological activities, pharmacokinetic properties, and potential toxicity of newly designed molecules before they are synthesized. mdpi.com This predictive power can significantly expedite the research and development process by prioritizing the most promising candidates for synthesis and testing. mdpi.comyoutube.com By integrating AI and ML, researchers can more efficiently navigate the vast chemical space of pyrazine carboxamides, accelerating the discovery of new compounds for therapeutic, agricultural, or chemical biology applications. mdpi.com

Q & A

Q. What are the optimal synthetic conditions for preparing 3-Isopropylpyrazine-2-carboxamide, and how is purity ensured?

The synthesis of pyrazine carboxamide derivatives typically involves controlled nitration or substitution reactions. For example, the nitration of 3-hydroxypyrazine-2-carboxamide to 3-hydroxy-6-nitropyrazine-2-carboxamide requires precise reagent selection (e.g., KNO₃ as the nitrating agent and H₂SO₄ as a catalyst/solvent) and reaction conditions (e.g., stoichiometric ratios, temperature control) to maximize yield . Purity is ensured via analytical techniques such as HPLC for monitoring reaction progress and NMR spectroscopy for structural confirmation of intermediates and final products .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : Critical for confirming the position of substituents (e.g., isopropyl groups) and verifying carboxamide functionality.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns.

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide).

Structural data from PubChem (e.g., canonical SMILES, InChIKey) can cross-reference experimental results .

Q. How does the isopropyl substituent influence the compound’s solubility and reactivity?

The isopropyl group enhances hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability. Reactivity is modulated through steric hindrance, which may slow electrophilic substitution at the pyrazine ring. Solvent choice (e.g., DMF for polar aprotic conditions) is critical for reaction efficiency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for pyrazine carboxamide derivatives?

Discrepancies in yields often arise from variations in:

- Reagent purity (e.g., ≥98% 3-hydroxypyrazine-2-carboxamide required for consistent nitration ).

- Catalyst activity (e.g., H₂SO₄ concentration impacts protonation equilibria).

- Workup protocols (e.g., crystallization vs. column chromatography).

Systematic replication studies under standardized conditions are recommended, with detailed reporting of reaction parameters .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Molecular docking studies using software like AutoDock Vina can simulate interactions with proteins (e.g., enzymes or receptors). Thermodynamic parameters (ΔG, ΔH) derived from isothermal titration calorimetry (ITC) for analogous pyrazines (e.g., 2-methoxy-3-isopropylpyrazine binding to MUP-I) suggest enthalpy-driven binding, driven by desolvation effects and conformational relay mechanisms .

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Key challenges include:

- Temperature control : Exothermic reactions (e.g., nitration) require precise cooling systems.

- Solvent recovery : Large-scale use of H₂SO₄ or DMF necessitates efficient recycling protocols.

- Byproduct management : Chromatography is impractical; instead, fractional crystallization or liquid-liquid extraction is used .

Q. How do solvent polarities affect the reaction mechanism of pyrazine carboxamide functionalization?

Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates in nucleophilic substitutions, while nonpolar solvents (e.g., toluene) favor radical pathways. For example, Hofmann rearrangements of carboxamides require aqueous basic conditions to generate isocyanates, as described in sulfalene synthesis .

Methodological Considerations

- Reaction Optimization : Use a Design of Experiments (DoE) approach to test variables (temperature, solvent, catalyst ratio) .

- Data Validation : Cross-reference experimental spectra with PubChem records (e.g., DTXSID identifiers) to ensure accuracy .

- Thermodynamic Profiling : Combine ITC with molecular dynamics simulations to map binding energetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.